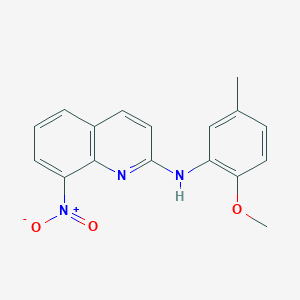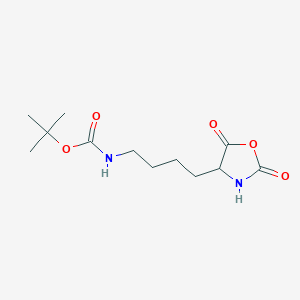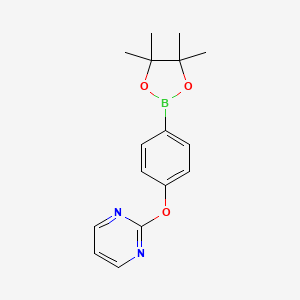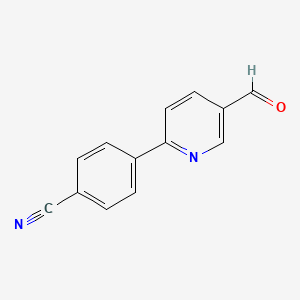
N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine
概要
説明
“N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine” is a complex organic compound. It contains a methoxy group (OCH3), a methyl group (CH3), an amine group (NH2), and a nitro group (NO2) attached to different carbon atoms in the phenyl and quinolin rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolin ring, a phenyl ring, and various functional groups including a methoxy group, a methyl group, an amine group, and a nitro group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group could impact the compound’s reactivity and stability .科学的研究の応用
Chemical Synthesis and Derivatives
N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine is involved in various chemical synthesis processes. For example, Roberts et al. (1997) explored the synthesis of pyrrolo[4,3,2-de]quinolines from related quinoline compounds, showcasing the versatility of quinoline derivatives in complex chemical synthesis processes (Roberts, Joule, Bros, & Álvarez, 1997). Similarly, Dyablo et al. (2015) described the synthesis of quinoline derivatives, emphasizing the potential for creating novel compounds with unique properties (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
Pharmacological Research
In pharmacological research, compounds related to this compound are studied for various biological activities. For instance, Jin et al. (2005) investigated a series of novel 5-substituted-4-hydroxy-8-nitroquinazolines for their potential as inhibitors of EGFR- and/or ErbB-2-related oncogenic signaling, highlighting the significance of quinoline derivatives in cancer research (Jin, Li, Lin, Tan, Ding, Luo, & Long, 2005).
Chemical Properties and Reactions
The chemical properties and reactions of quinoline derivatives are also a focus of research. For example, Štefane et al. (2012) developed a protocol for synthesizing 8-amino analogs of nitroxoline, demonstrating the chemical reactivity and potential applications of quinoline compounds (Štefane, Požgan, Sosič, & Gobec, 2012). Additionally, Ueda et al. (2010) described an efficient synthesis of 2-substituted tetrahydroquinolines, showcasing the methods for producing structurally diverse quinoline derivatives (Ueda, Kawai, Hayashi, Naito, & Miyata, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-8-nitroquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-6-8-15(23-2)13(10-11)18-16-9-7-12-4-3-5-14(20(21)22)17(12)19-16/h3-10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQILTSRTGYDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218310 | |
| Record name | N-(2-Methoxy-5-methylphenyl)-8-nitro-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330663-18-8 | |
| Record name | N-(2-Methoxy-5-methylphenyl)-8-nitro-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330663-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxy-5-methylphenyl)-8-nitro-2-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)


![7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3126002.png)
![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3126016.png)


![benzyl N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B3126034.png)

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B3126038.png)


